molecular formula C10H16O3 B1606685 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 828-52-4

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1606685
CAS RN: 828-52-4
M. Wt: 184.23 g/mol
InChI Key: CPVMAYNPSFMOGK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 828-52-4 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Enantioselective Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: This compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows for the rapid creation of a wide range of these compounds in good to excellent yields with excellent enantioselectivities .
  • Methods of Application: The process involves a new tandem reaction that operates under metal-free, mild, and operationally simple conditions .
  • Results or Outcomes: The process yields a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities .

Metal-Organic Frameworks (MOFs)

  • Scientific Field: Materials Science
  • Summary of Application: A MOF with bicyclic organic dicarboxylic linkers has been reported, which uses this compound as a solid solvent .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The preparation of transparent porous materials offers a different access towards the study of molecules under solid confined space .

Impact and Thermal Sensitiveness

  • Scientific Field: Energetic Materials
  • Summary of Application: This compound has been studied for its impact sensitivity and thermal decomposition behavior . This research is important for understanding the safety profiles of cage scaffolds .
  • Methods of Application: The impact sensitivity and thermal decomposition behavior of this compound were evaluated via hammer test and sealed cell differential scanning calorimetry .
  • Results or Outcomes: Hydroxymethyl substitution led to more rapid thermodecomposition . The majority of derivatives were placed substantially above Yoshida thresholds—a computational indicator of sensitivity .

Synthonix Corporation

  • Scientific Field: Chemical Manufacturing
  • Summary of Application: This compound is manufactured by Synthonix Corporation and is available for purchase .
  • Methods of Application: The specific methods of manufacturing are not detailed in the source .

Impact and Thermal Sensitiveness

  • Scientific Field: Energetic Materials
  • Summary of Application: This compound has been studied for its impact sensitivity and thermal decomposition behavior . This research is important for understanding the safety profiles of cage scaffolds .
  • Methods of Application: The impact sensitivity and thermal decomposition behavior of this compound were evaluated via hammer test and sealed cell differential scanning calorimetry .
  • Results or Outcomes: Hydroxymethyl substitution led to more rapid thermodecomposition . The majority of derivatives were placed substantially above Yoshida thresholds—a computational indicator of sensitivity .

Synthonix Corporation

  • Scientific Field: Chemical Manufacturing
  • Summary of Application: This compound is manufactured by Synthonix Corporation and is available for purchase .
  • Methods of Application: The specific methods of manufacturing are not detailed in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential in creating transparent metal–organic frameworks . These frameworks have tunable pore sizes and could offer a different approach to studying molecules under solid confined space .

properties

IUPAC Name

4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVMAYNPSFMOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306539
Record name 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

828-52-4
Record name 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Record name NSC 177415
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Record name 828-52-4
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Record name 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

Lithium hydroxide (2 N, 250 ml) is added to a mixture of 4-hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester (XVI, Example 91) in a mixture of THF (50 ml) and methanol (75 ml). The resulting reaction mixture is stirred at 20-25° for 16 hr, and then concentrated. The residue is diluted with water (30 ml) and washed with methylene chloride (100 ml) and ethyl acetate (100 ml). The aqueous layer is acidified with concentrated hydrochloric acid pH about 0 and extracted with ethyl acetate (3×250 ml). The ethyl acetate layers are combined and washed with saline (3×50 ml), dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 3.09, 1.72 and 1.29.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid

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